molecular formula C11H15BN2O4 B2549920 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2096331-60-9

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B2549920
CAS No.: 2096331-60-9
M. Wt: 250.06
InChI Key: JKVDJVVVLRHZNF-UHFFFAOYSA-N
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Description

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound characterized by its nitro group and boronic ester functionality. This compound is of significant interest in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The compound can be synthesized through the reaction of 3-nitropyridine with boronic acid derivatives under mild conditions.

  • Cross-Coupling Reactions: It can also be prepared via Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative is coupled with a halopyridine in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production typically involves large-scale cross-coupling reactions, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The nitro group can be reduced to an amine group under specific conditions.

  • Reduction: The nitro group can be reduced to an amine group using reducing agents like tin chloride or iron powder.

  • Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like tin chloride, iron powder, and hydrogen gas are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed:

  • Amines: Reduction of the nitro group yields amines.

  • Boronic Acids: Substitution reactions can produce boronic acids and their derivatives.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic potential, including anticancer and antimicrobial properties. Industry: It is used in the development of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical processes, including enzyme inhibition and molecular recognition.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The boronic ester group can inhibit enzymes by binding to their active sites.

  • Molecular Recognition: The compound can selectively bind to specific molecules, making it useful in sensing and detection applications.

Comparison with Similar Compounds

  • 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but different position of the nitro group.

  • 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: Contains an amine group instead of the nitro group.

Uniqueness: 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific arrangement of functional groups, which influences its reactivity and applications in organic synthesis and biological research.

This compound's versatility and reactivity make it a valuable tool in various scientific fields, from organic chemistry to medicinal research. Its ability to participate in multiple types of reactions and its role in the synthesis of biologically active molecules highlight its importance in advancing scientific knowledge and technological development.

Properties

IUPAC Name

3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-9(14(15)16)7-13-6-8/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVDJVVVLRHZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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